molecular formula C17H17N3OS2 B2642094 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396867-13-2

1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2642094
CAS No.: 1396867-13-2
M. Wt: 343.46
InChI Key: WFFPJXYPDPKJJV-UHFFFAOYSA-N
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Description

1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound designed for research applications, featuring a hybrid structure that incorporates two privileged heterocyclic scaffolds in medicinal chemistry: a 4-methyl-2-phenylthiazole and a thiophene, linked by a urea functional group. The core components of this molecule are associated with a wide spectrum of biological activities. The thiazole ring is a well-documented pharmacophore present in numerous FDA-approved drugs and experimental compounds, known for its diverse pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities . Similarly, thiophene-based structures are frequently investigated in drug discovery for their varied biological properties . The urea linker is a common feature in medicinal chemistry that can contribute to hydrogen bonding interactions with biological targets, potentially influencing the compound's binding affinity and selectivity. As a structurally complex molecule, this urea derivative serves as a valuable chemical tool for researchers in hit-to-lead optimization campaigns and for probing novel biochemical pathways. Its primary research value lies in its potential as a scaffold for developing new therapeutic agents, and it is suited for screening against various biological targets. Researchers can utilize this compound in in vitro assays to investigate its mechanism of action, which may involve enzyme inhibition or receptor modulation, though specific targets would require empirical validation. This product is intended for non-human research purposes only. It is not approved for diagnostic, therapeutic, or any veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-12-15(23-16(20-12)13-6-3-2-4-7-13)11-19-17(21)18-10-14-8-5-9-22-14/h2-9H,10-11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFPJXYPDPKJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Urea Moiety: The urea moiety is formed by reacting an isocyanate with an amine. In this case, the isocyanate is derived from the thiazole intermediate, and the amine is derived from the thiophene intermediate.

    Coupling of the Thiazole and Thiophene Intermediates: The final step involves coupling the thiazole and thiophene intermediates through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is C17H17N3OSC_{17}H_{17}N_{3}OS. The synthesis typically involves several steps, including the formation of the thiazole and thiophene moieties, which are crucial for its biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS) are employed to confirm the identity and purity of the compound .

Biological Activities

  • Antitubercular Properties :
    • Research indicates that this compound exhibits significant antitubercular activity by inhibiting the enzyme InhA, which is essential for mycolic acid biosynthesis in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to cell death .
    • Experimental studies have demonstrated that this compound shows effective results against various strains of tuberculosis in vitro, making it a candidate for further development in anti-tuberculosis therapies.
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties against a range of pathogens. It has shown promising results in inhibiting bacterial growth, suggesting potential applications in treating bacterial infections beyond tuberculosis .
  • Anticancer Potential :
    • Some studies have investigated the antiproliferative effects of this compound on various cancer cell lines. Preliminary findings suggest that it may possess anticancer properties, although further research is necessary to elucidate its mechanisms and efficacy against specific cancer types .

Case Study 1: Antitubercular Activity

A study conducted by researchers focused on the synthesis and evaluation of various thiazole-containing urea derivatives, including this compound. The compound was tested against multiple strains of Mycobacterium tuberculosis, showing a minimum inhibitory concentration (MIC) that indicates strong antitubercular potential. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of urea derivatives were synthesized and screened for their antimicrobial properties. This compound was among those tested, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria. The results suggest that the presence of both thiazole and thiophene rings contributes to its antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Thiazole-Urea Hybrids
  • Compound 1f (): Contains a urea linkage with a trifluoromethylphenyl group and a hydroxyphenyl-thiazole-piperazine scaffold. Unlike the target compound, it lacks a thiophene moiety but includes a piperazine ring, which may influence solubility and bioavailability .
  • Compound 1g (): Features a 3-(trifluoromethyl)phenyl substituent instead of thiophen-2-ylmethyl. The trifluoromethyl group enhances lipophilicity, whereas the thiophene in the target compound may improve π-π stacking in biological targets .
  • Compound 4 (): A 4-chlorophenyl-substituted thiazole with a triazole-pyrazole system. While structurally distinct, its isostructural bromo analog (Compound 5) highlights how halogen substituents affect intermolecular interactions and crystallinity .
Thiophene-Containing Analogs
  • 5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole (): Shares the thiophen-2-ylmethyl group but replaces the urea with a benzimidazole core. The dihedral angles between thiophene and benzimidazole rings (36–39°) suggest moderate planarity, which could influence stacking interactions compared to the urea linker in the target compound .
Urea vs. Thiourea Derivatives
  • 1-(3-(Methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl]-3-(4-chloro-3-(trifluoromethyl)phenyl)thiourea (): Thiourea derivatives exhibit altered hydrogen-bonding capabilities due to sulfur’s lower electronegativity compared to oxygen. This may reduce solubility but increase membrane permeability relative to urea-based compounds .

Physicochemical Properties

Property Target Compound Compound 1f Compound 4 5-Chloro-benzimidazole
Core Structure Thiazole-urea Thiazole-piperazine Thiazole-triazole Benzimidazole
Substituents Thiophen-2-ylmethyl Trifluoromethylphenyl Chlorophenyl Thiophen-2-ylmethyl
Melting Point Not reported 198–200°C Not reported Not reported
Hydrogen Bonding Urea (N-H/O) Urea + piperazine Triazole N-H Benzimidazole N-H
Crystal Packing Likely planar stacking Not reported Isostructural Chain-like (C–H···N interactions)

Biological Activity

1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound belonging to the class of urea derivatives, characterized by its thiazole and thiophene moieties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, including antitubercular properties and enzyme inhibition.

Chemical Structure and Synthesis

The molecular formula of the compound is C15H14N2OSC_{15}H_{14}N_{2}OS, with a molecular weight of approximately 270.35 g/mol. The synthesis typically involves several steps, including the intramolecular cyclization of precursor compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS) are employed for structural elucidation and confirmation of the compound's identity.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, highlighting its potential as an antitubercular agent and an inhibitor of specific enzymes critical in disease treatment.

Antitubercular Activity

Research indicates that this compound exhibits significant antitubercular activity. It acts as an inhibitor of InhA, an enzyme essential for mycolic acid biosynthesis in Mycobacterium tuberculosis. In vitro studies have demonstrated its efficacy against various strains of tuberculosis, suggesting its potential as a therapeutic agent in combating this infectious disease .

The mechanism of action involves the interaction between the compound and specific biological targets, particularly enzymes involved in bacterial cell wall synthesis. Experimental data from enzyme assays and cell viability studies support the assertion that this compound can effectively inhibit bacterial growth by disrupting metabolic processes necessary for survival .

Case Studies

A series of studies have been conducted to evaluate the compound's biological efficacy:

  • Antimicrobial Evaluation : The compound was tested against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics like ampicillin and streptomycin .
  • Anticancer Properties : In vitro assays demonstrated antiproliferative effects on cancer cell lines, with calculated IC50 values indicating significant cytotoxicity against specific types of cancer cells .
  • Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in metabolic pathways has been documented, further establishing its potential as a lead compound in drug development .

Data Tables

Biological Activity IC50 Values (μM) Tested Cell Lines
AntitubercularN/AMycobacterium tuberculosis strains
Anticancer25.1 (GI50)U937 leukemia, A549 lung cancer
Enzyme InhibitionN/AInhA enzyme assays

Q & A

Q. What safety protocols are critical for handling this compound?

  • Follow GLP guidelines : use fume hoods, nitrile gloves, and PPE. Waste containing thiazole/urea moieties must be segregated and processed by licensed facilities to avoid environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.